molecular formula C12H12O4 B6608605 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 2870667-99-3

6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B6608605
CAS No.: 2870667-99-3
M. Wt: 220.22 g/mol
InChI Key: HELYFTJOQSFNGU-UHFFFAOYSA-N
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Description

6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound, in particular, features a methoxycarbonyl group and a carboxylic acid group attached to an indene backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a substituted benzene derivative, the compound can be synthesized through a series of steps including Friedel-Crafts acylation, reduction, and esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes typically utilize readily available starting materials and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes and metabolic processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methoxycarbonyl)indole-2-boronic acid pinacol ester
  • 6-(Methoxycarbonyl)picolinic acid

Uniqueness

6-(Methoxycarbonyl)-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific structural features, including the indene backbone and the presence of both methoxycarbonyl and carboxylic acid groups

Properties

IUPAC Name

6-methoxycarbonyl-2,3-dihydro-1H-indene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-16-12(15)8-3-2-7-4-5-9(11(13)14)10(7)6-8/h2-3,6,9H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELYFTJOQSFNGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCC2C(=O)O)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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